molecular formula C16H17NO2S B3051722 (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine CAS No. 355816-47-6

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine

Cat. No.: B3051722
CAS No.: 355816-47-6
M. Wt: 287.4 g/mol
InChI Key: XGAZJZDLJSKGCA-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine is a chemical compound with the molecular formula C16H17NO2S. It is known for its unique structure, which includes a benzodioxole ring and a methylthio-substituted benzylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-(methylthio)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine is unique due to the presence of both the benzodioxole ring and the methylthio-substituted benzylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-20-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAZJZDLJSKGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353366
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-47-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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